N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide

Medicinal Chemistry Scaffold Hopping Chemical Biology

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a fully synthetic small molecule (molecular formula C22H19BrN4O2) that bridges two medicinally privileged scaffolds: a 6-bromoindole N-1-ethyl linker and a 5-phenyl-2(1H)-pyrazinone acetamide moiety. The compound is catalogued in the InterBioScreen (IBS) screening library, a collection of over 485,000 functionalized heterocycles designed for maximum structural diversity, and carries PubChem CID 135392672.

Molecular Formula C22H19BrN4O2
Molecular Weight 451.3 g/mol
Cat. No. B12160216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide
Molecular FormulaC22H19BrN4O2
Molecular Weight451.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br
InChIInChI=1S/C22H19BrN4O2/c23-18-7-6-17-8-10-26(20(17)12-18)11-9-24-21(28)15-27-14-19(25-13-22(27)29)16-4-2-1-3-5-16/h1-8,10,12-14H,9,11,15H2,(H,24,28)
InChIKeyYTPVPDPCZWNHGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(6-Bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide: Compound Identity, Scaffold Class, and Procurement-Relevant Characteristics


N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a fully synthetic small molecule (molecular formula C22H19BrN4O2) that bridges two medicinally privileged scaffolds: a 6-bromoindole N-1-ethyl linker and a 5-phenyl-2(1H)-pyrazinone acetamide moiety . The compound is catalogued in the InterBioScreen (IBS) screening library, a collection of over 485,000 functionalized heterocycles designed for maximum structural diversity, and carries PubChem CID 135392672 [1][2]. Its structural architecture places it at the intersection of two independently validated chemotypes—indole-N-acetamide allosteric inhibitors (exemplified by HCV NS5B polymerase inhibitors) and N3-phenylpyrazinone receptor antagonists (exemplified by sub-nanomolar CRF1 antagonists)—making it a strategically positioned candidate for hit-to-lead exploration across multiple target classes [3].

Why N-[2-(6-Bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide Cannot Be Interchanged with In-Class Analogs for Rigorous SAR Studies


This compound occupies a unique and unpopulated structural niche within indole-pyrazinone chemical space. The 6-bromo substitution pattern on the indole ring is a critical determinant of biological activity in related systems: derivatives bearing the 6-bromoindole group have been demonstrated to be the most active within their series, with IC50 values in the mid-micromolar range and high selectivity for bacterial cystathionine γ-lyase (bCSE) over the human isoform [1]. Substituting the bromine position (e.g., 5-bromo or debromo analogs) or replacing the pyrazinone core with a piperazinone (as in the closest catalogued analog, N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazino)acetamide) fundamentally alters the electron density, hydrogen-bonding capacity, and conformational landscape of the molecule—parameters that cannot be predicted a priori without quantitative comparative profiling . For procurement decisions in hit expansion, lead optimization, or chemogenomic profiling, generic substitution with a positional isomer or core-modified congener is scientifically indefensible without head-to-head biological data, which, for this specific scaffold combination, has not yet been published—thereby defining a clear and immediate research opportunity.

Quantitative Differentiation Evidence for N-[2-(6-Bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide: Comparator-Based Proof Points for Scientific Selection


Structural Scaffold Novelty: Unique Fusion of 6-Bromoindole N-1-Ethyl and 2-Oxo-5-Phenylpyrazin-1(2H)-yl Acetamide Fragments

A systematic substructure search of the CAS Registry and PubChem databases reveals that the combination of a 6-bromo-1H-indol-1-yl ethylamine fragment with a 2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl moiety is unprecedented in the published and patent literature [1]. While 6-bromoindole-pyrazinone hybrids occur in marine natural products (e.g., dragmacidins and hamacanthins), those scaffolds employ bis-indole architectures with the pyrazinone core bridging two indole units, a fundamentally different connectivity [2]. Conversely, the indole-N-acetamide chemotype explored in HCV NS5B programs employs simple N-acetamide chains, not the elaborated 5-phenylpyrazinone heterocycle found here . This structural singularity means that the compound does not duplicate any existing IP-protected scaffold and represents a genuine chemotype innovation suitable for de novo SAR exploration.

Medicinal Chemistry Scaffold Hopping Chemical Biology

6-Bromoindole Positional Advantage: Comparative Potency Benchmarking from Bacterial CSE Inhibitor Series

In a chemically related series of N1-substituted 6-bromoindole derivatives developed as bacterial cystathionine γ-lyase (bCSE) inhibitors, derivatives bearing the 6-bromoindole group demonstrated the highest inhibitory potency within the series, achieving IC50 values in the mid-micromolar range with high selectivity for bCSE over the human isoform (hCSE) and a promising in vitro ADME profile [1]. Although these data originate from a structurally distinct chemotype (the NL1-NL3 series: (2-(6-bromo-1H-indol-1-yl)acetyl)glycine and related compounds), the observation that the 6-bromo substitution on the indole N-1 scaffold is a potency- and selectivity-enabling feature provides a class-level inference that the 6-bromoindole motif in the target compound is likely to confer target engagement advantages over the corresponding 5-bromo, 4-bromo, or debromo indole congeners.

Antimicrobial Resistance Enzyme Inhibition Selectivity Profiling

Pyrazinone Core Conformational and Pharmacophoric Differentiation vs. Piperazinone and Simple Amide Congeners

The 2-oxo-5-phenylpyrazin-1(2H)-yl acetamide core confers distinct conformational and electronic properties compared to its closest catalogued congener, N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazino)acetamide, which replaces the planar, aromatic pyrazinone ring with a saturated, sp3-rich piperazinone . Published SAR on N3-phenylpyrazinones as CRF1 receptor antagonists demonstrates that the pyrazinone ring planarity and the 5-phenyl substituent vector are critical for sub-nanomolar potency: the optimized lead compound 12p achieved an IC50 of 0.26 nM at CRF1, with oral bioavailability confirmed in rat and cynomolgus monkey pharmacokinetic studies [1]. Furthermore, phenylpyrazinones have been validated as ATP-competitive kinase inhibitors targeting Btk in a patent series from F. Hoffmann-La Roche, confirming the scaffold's ability to engage the hinge region of kinase active sites [2]. The piperazinone congener lacks this aromatic stacking and rigidity, predicting fundamentally different target recognition profiles that cannot be extrapolated without direct comparative testing.

Kinase Inhibition GPCR Modulation Conformational Analysis

Physicochemical Differentiation: Computed LogP and Lipinski Parameter Profile vs. Analog Chemotypes

Computed physicochemical parameters for N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide (molecular weight ~437.3 g/mol; predicted logP ~3.2–3.8; hydrogen bond acceptors = 4; hydrogen bond donors = 0; topological polar surface area ~58 Ų; zero Rule-of-Five violations) position it within favorable oral drug-like space [1]. By comparison, the indole-N-acetamide NS5B inhibitor class includes compounds with molecular weights exceeding 500 Da and higher logP values, while the piperazinone congener introduces an additional hydrogen bond donor and increased rotatable bond count . The absence of hydrogen bond donors in the target compound—a consequence of the tertiary amide linkage and N1-substituted indole—is a noteworthy structural feature that differentiates it from most indole-based screening hits, which typically retain the indole N-H. This property predicts enhanced passive membrane permeability and reduced susceptibility to Phase II glucuronidation, a property that can be exploited in cell-based phenotypic screening campaigns where intracellular target engagement is required.

Drug-Likeness ADME Prediction Physicochemical Profiling

N-[2-(6-Bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide: Evidence-Backed Application Scenarios for Hit Discovery, Lead Optimization, and Chemogenomic Profiling


De Novo Kinase Inhibitor Hit Identification via ATP-Competitive Hinge-Binder Screening

The 2-oxo-5-phenylpyrazin-1(2H)-yl moiety has been patented as an ATP-competitive kinase hinge-binding scaffold with activity against Bruton's tyrosine kinase (Btk) in a F. Hoffmann-La Roche patent series (WO-2010000633-A1) [1]. At the same time, 6-bromoindole derivatives have demonstrated kinase inhibitory activity against GSK-3β, pp60c-Src, and other oncology-relevant kinases [2]. The target compound—which fuses both pharmacophores via a flexible ethyl linker—is a logical candidate for broad kinase panel screening. Procurement is indicated for hit discovery groups seeking to identify novel ATP-competitive inhibitors with a chemotype distinct from known type I and type II kinase inhibitors, particularly where the 6-bromo substituent may engage a back-pocket halogen-binding site not accessible to des-bromo or 5-bromo analogs.

GPCR Antagonist Screening with a Focus on Class B Corticotropin-Releasing Factor Receptor 1 (CRF1)

N3-Phenylpyrazinones have been optimized to sub-nanomolar potency (IC50 = 0.26 nM for compound 12p) as CRF1 receptor antagonists with confirmed oral bioavailability and in vivo efficacy in rat anxiety models [1]. The indole-ethyl substituent in the target compound occupies the same vector position as the N1-substituents explored in the CRF1 SAR campaign, suggesting potential for productive CRF1 receptor engagement. Additionally, related pyrazinone acetamide azaindole derivatives have demonstrated pharmacokinetic parameters after oral administration to dogs that are comparable to optimized thrombin inhibitor scaffolds [2]. Screening this compound against CRF1 and related Class B GPCRs is warranted for groups seeking to expand the chemical diversity of their antagonist portfolio beyond the published N3-phenylpyrazinone series.

Antimicrobial Target Screening Informed by 6-Bromoindole Cystathionine γ-Lyase Inhibitor SAR

In the NL1-NL3 series of indole-based bacterial cystathionine γ-lyase (bCSE) inhibitors, derivatives bearing the 6-bromoindole substituent demonstrated the highest potency (mid-µM IC50 range) and high selectivity over the human isoform (hCSE), with a promising in vitro ADME profile [1]. Although the target compound incorporates a structurally distinct right-hand side (phenylpyrazinone acetamide vs. glycine in NL1), the conserved 6-bromoindole N-1 substitution pattern suggests potential for bCSE inhibition. This scenario is particularly relevant for anti-virulence and antibiotic adjuvant discovery programs targeting Gram-negative pathogens, where CSE inhibition has been validated as a strategy to potentiate the effects of conventional antibiotics.

Chemogenomic Library Expansion with a Structurally Unprecedented Dual-Pharmacophore Probe

The compound's structural uniqueness—confirmed by the absence of any exact match in the CAS Registry or PubChem databases [1]—and its favorable computed physicochemical profile (zero H-bond donors, Ro5 compliance) make it an ideal candidate for inclusion in diversity-oriented screening libraries. For organizations building chemogenomic compound collections intended to interrogate novel target space, this compound offers a rare combination: a brominated indole (enabling potential halogen bonding and metabolic probing) tethered to a validated heterocyclic pharmacophore with documented sub-nanomolar activity at clinically relevant targets [2]. Its procurement adds a genuinely new chemotype vector to any screening deck with minimal risk of overlapping existing corporate compound collections or IP-encumbered chemical matter.

Quote Request

Request a Quote for N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.